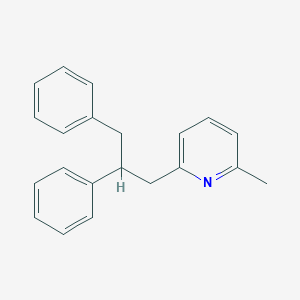

2-(2,3-Diphenylpropyl)-6-methylpyridine

Description

2-(2,3-Diphenylpropyl)-6-methylpyridine is a pyridine derivative characterized by a 6-methylpyridine core substituted with a 2,3-diphenylpropyl group. For instance, describes the synthesis of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide, which shares the diphenylpropyl motif and employs sodium iodide and chlorotrimethylsilane in acetonitrile under reflux conditions. Such methods may parallel those used for synthesizing this compound, though substitution patterns (e.g., acetamide vs. pyridine) would alter reactivity and purification requirements.

Properties

Molecular Formula |

C21H21N |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2-(2,3-diphenylpropyl)-6-methylpyridine |

InChI |

InChI=1S/C21H21N/c1-17-9-8-14-21(22-17)16-20(19-12-6-3-7-13-19)15-18-10-4-2-5-11-18/h2-14,20H,15-16H2,1H3 |

InChI Key |

HNNKEMLGIJUJRS-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Key Observations :

- Steric and Electronic Effects : The 2,3-diphenylpropyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or hydrazinyl groups. This could reduce reactivity in nucleophilic substitution but enhance π-π stacking in supramolecular applications.

- Coordination Chemistry : Unlike 6,6'-Dimethyl-2,2'-Dipyridyl (a classic ligand in metal complexes due to its bipyridyl core), the target compound’s single pyridine ring and bulky substituents may limit its utility in catalysis.

- Pharmacological Potential: The dimethoxybenzoyl analog highlights how electron-withdrawing groups can modulate bioactivity, whereas the diphenylpropyl group may improve membrane permeability in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.